molecular formula C11H16 B1604545 3,5-Diethyltoluene CAS No. 2050-24-0

3,5-Diethyltoluene

Cat. No.: B1604545
CAS No.: 2050-24-0
M. Wt: 148.24 g/mol
InChI Key: HILAULICMJUOLK-UHFFFAOYSA-N
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Description

It is a derivative of toluene, where two ethyl groups are substituted at the 3rd and 5th positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Diethyltoluene can be synthesized through several methods. One common approach involves the alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the Friedel-Crafts alkylation process. This method involves the reaction of toluene with ethylene in the presence of a catalyst like aluminum chloride or zeolites. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Chemical Reactions Analysis

Types of Reactions: 3,5-Diethyltoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,5-Diethyltoluene largely depends on its chemical structure and the specific reactions it undergoes. In biological systems, its derivatives may interact with various molecular targets, such as enzymes and receptors, to exert their effects. For example, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

    Toluene: The parent compound, with a single methyl group attached to the benzene ring.

    Ethylbenzene: A similar compound with one ethyl group attached to the benzene ring.

    Xylene: Isomers with two methyl groups attached to the benzene ring at different positions (ortho, meta, para).

Uniqueness of 3,5-Diethyltoluene: this compound is unique due to the specific positioning of the ethyl groups, which can influence its chemical reactivity and physical properties. This unique structure allows for distinct applications and reactivity patterns compared to its similar compounds .

Properties

IUPAC Name

1,3-diethyl-5-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16/c1-4-10-6-9(3)7-11(5-2)8-10/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILAULICMJUOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0062133
Record name 3,5-Diethyltoluene
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Molecular Weight

148.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2050-24-0
Record name 3,5-Diethyltoluene
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Record name 3,5-Diethyltoluene
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Record name 3,5-Diethyltoluene
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Record name Benzene, 1,3-diethyl-5-methyl-
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Record name 3,5-Diethyltoluene
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Record name 3,5-diethyltoluene
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Record name 3,5-DIETHYLTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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